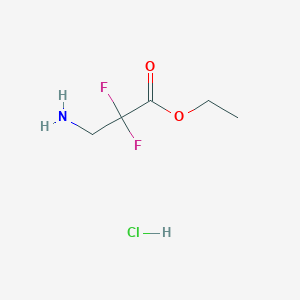

Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride

CAS No.: 541547-37-9

Cat. No.: VC2659355

Molecular Formula: C5H10ClF2NO2

Molecular Weight: 189.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 541547-37-9 |

|---|---|

| Molecular Formula | C5H10ClF2NO2 |

| Molecular Weight | 189.59 g/mol |

| IUPAC Name | ethyl 3-amino-2,2-difluoropropanoate;hydrochloride |

| Standard InChI | InChI=1S/C5H9F2NO2.ClH/c1-2-10-4(9)5(6,7)3-8;/h2-3,8H2,1H3;1H |

| Standard InChI Key | NLRVBXSWRFLJRV-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(CN)(F)F.Cl |

| Canonical SMILES | CCOC(=O)C(CN)(F)F.Cl |

Introduction

Chemical Properties

Physical Properties

Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride is typically presented as a crystalline solid with high solubility in polar solvents such as water and ethanol. The hydrochloride salt form ensures improved stability compared to its parent compound.

Data Table: Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 189.59 g/mol |

| Appearance | Crystalline solid |

| Solubility | Soluble in water |

| Stability | Stable under inert atmosphere at |

Chemical Reactivity

The electron-withdrawing nature of the fluorine atoms increases the electrophilicity of the ester carbonyl group, making it highly reactive towards nucleophilic attack. This property is exploited in peptide coupling reactions and other synthetic processes.

Synthesis Methods

General Synthetic Route

The synthesis of Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride typically involves the reaction of ethyl 3-amino-2,2-difluoropropanoate with hydrochloric acid to form the hydrochloride salt . The parent compound can be synthesized via nucleophilic substitution reactions using ethyl difluoropropanoate derivatives under acidic conditions.

Reaction Conditions

The reaction often employs trifluoroacetic acid as a catalyst along with hydrogen gas and palladium hydroxide on carbon as reagents . These conditions ensure high yield and purity.

Data Table: Synthetic Parameters

| Parameter | Value |

|---|---|

| Catalyst | Trifluoroacetic acid |

| Reagents | Palladium hydroxide/carbon |

| Temperature | Ambient (20°C) |

| Pressure | Torr |

Purification Techniques

Purity assessment is conducted using Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., and NMR) and mass spectrometry techniques. High-performance liquid chromatography (HPLC) is employed for final purification.

Applications in Medicinal Chemistry

Role as an Intermediate

Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride acts as a versatile intermediate for synthesizing complex organic molecules due to its reactive amino group and difluorinated backbone. It facilitates the formation of amide bonds critical for peptide synthesis.

Pharmaceutical Applications

The compound is instrumental in developing cysteine protease inhibitors—an important class of drugs targeting various diseases including cancer and parasitic infections. Its unique reactivity profile makes it suitable for functionalization in bioactive molecule synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume